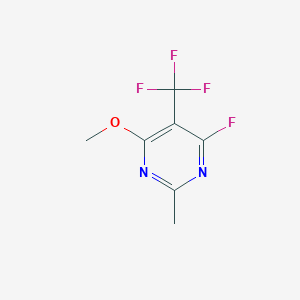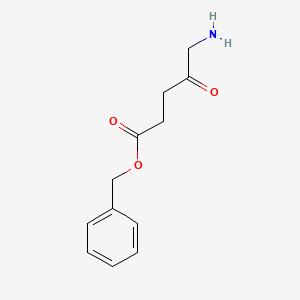![molecular formula C12H17BrN2O B8610745 2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol](/img/structure/B8610745.png)
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol is a chemical compound that features a brominated pyridine ring attached to a piperidine ring, which is further connected to an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol typically involves the reaction of 6-bromo-2-pyridine with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-[1-(6-Bromo-2-pyridyl)-4-piperidyl]acetaldehyde or 2-[1-(6-Bromo-2-pyridyl)-4-piperidyl]acetic acid.
Reduction: Formation of 2-[1-(2-Pyridyl)-4-piperidyl]ethanol.
Substitution: Formation of 2-[1-(6-Azido-2-pyridyl)-4-piperidyl]ethanol or 2-[1-(6-Thio-2-pyridyl)-4-piperidyl]ethanol.
科学研究应用
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in halogen bonding, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The ethanol group may also contribute to the compound’s solubility and overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
4-Boc-1-(6-bromo-2-pyridyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
2-(N-Boc-piperazin-1-yl)-6-bromopyridine: Another related compound with a different functional group attached to the pyridine ring.
Uniqueness
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both a brominated pyridine ring and a piperidine ring provides a versatile scaffold for further modifications and functionalization.
属性
分子式 |
C12H17BrN2O |
|---|---|
分子量 |
285.18 g/mol |
IUPAC 名称 |
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C12H17BrN2O/c13-11-2-1-3-12(14-11)15-7-4-10(5-8-15)6-9-16/h1-3,10,16H,4-9H2 |
InChI 键 |
LNCCCCKMUOVQQL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CCO)C2=NC(=CC=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

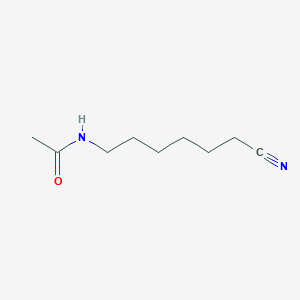
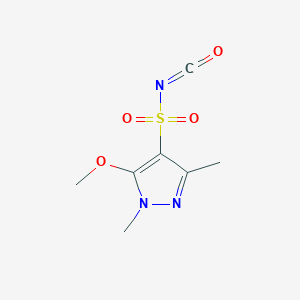

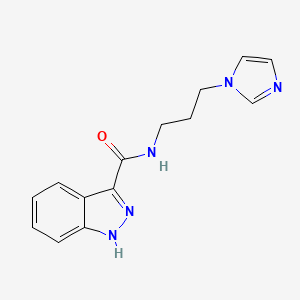
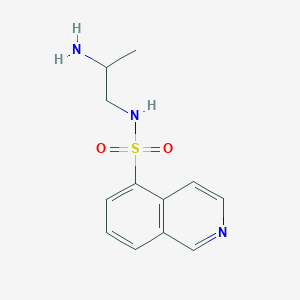
![1-[(2-Methoxypyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B8610694.png)
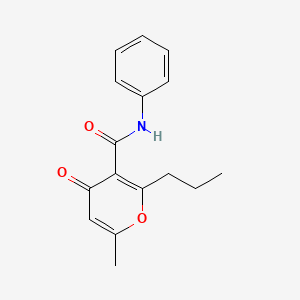
![4-N-[(3-methoxyphenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8610704.png)


